2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine adheres to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Its systematic name is derived from its structural components:

- A pyridine ring forms the parent structure.

- Substituents include a nitro group (-NO₂) at position 3, a phenoxy group at position 2, and chloro and methyl groups on the phenyl ring.

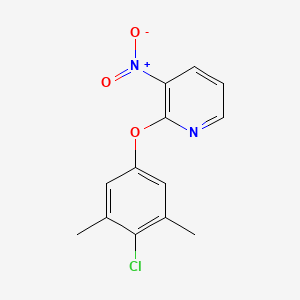

The structural formula (Figure 1) highlights these features:

- Pyridine core with nitro substitution at C3.

- Phenoxy group at C2, bearing chlorine at C4 and methyl groups at C3 and C5 of the phenyl ring.

Molecular Formula : $$ \text{C}{13}\text{H}{11}\text{ClN}{2}\text{O}{3} $$ .

SMILES Notation : $$ \text{CC1=CC(OC2=NC=CC=C2N+=O)=CC(C)=C1Cl} $$ .

CAS Registry Number and Molecular Descriptors

CAS Registry Number : 246862-63-5 .

Molecular Weight : 278.69 g/mol .

Key Molecular Descriptors :

| Descriptor | Value/Identifier | Source |

|---|---|---|

| InChI | InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3 | |

| InChIKey | YTDSWZUZOMWYAN-UHFFFAOYSA-N | |

| MDL Number | MFCD00829023 |

The compound’s European Community (EC) Number (687-939-5) and DSSTox Substance ID (DTXSID30443688) further aid regulatory classification .

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDSWZUZOMWYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384239 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246862-63-5 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Chloro-3-nitropyridine Precursors

A common precursor, 2,4-dichloro-3-nitropyridine, can be synthesized starting from 2,4-dihydroxy-3-nitropyridine by chlorination using phosphorus oxychloride (POCl3) in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride in acetonitrile solvent. This step selectively replaces hydroxyl groups with chloro substituents, yielding 2,4-dichloro-3-nitropyridine.

Subsequently, selective hydrolysis of the 4-chloro substituent to a hydroxyl group is achieved by treating 2,4-dichloro-3-nitropyridine with sodium acetate in dimethylformamide (DMF) at elevated temperatures (120–125°C) for about 2 hours. The product 2-chloro-3-nitropyridin-4-ol is isolated by extraction and purification steps involving ammonium chloride solution and dichloromethane.

Formation of the Phenoxy Substituted Nitropyridine

The key step to obtain 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine involves nucleophilic aromatic substitution of the 2-chloro substituent on the nitropyridine ring with 4-chloro-3,5-dimethylphenol (the phenol derivative).

Typical conditions include:

- Using a polar aprotic solvent such as 1,4-dioxane or DMF.

- Employing a base (e.g., sodium bicarbonate or sodium hydride) to deprotonate the phenol, generating the phenoxide nucleophile.

- Heating the reaction mixture at moderate temperatures (around 80–100°C) for several hours to facilitate substitution.

- Monitoring reaction progress by thin layer chromatography (TLC) or other chromatographic methods.

- Purifying the crude product by silica gel chromatography using hexanes/ethyl acetate mixtures as eluents to afford the target compound in moderate to good yields (approximately 50–70%).

Alternative Catalytic Methods

Some advanced methods involve catalytic hydrogenation or reduction steps to generate hydroxylamine intermediates or amine derivatives, which can then be converted to the nitropyridine compound through subsequent functional group transformations. For example, rhodium-catalyzed hydrazine reduction in tetrahydrofuran (THF) has been reported for related nitropyridine derivatives, followed by methyl chloroformate addition and chromatographic purification.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination | POCl3, benzyltriethylammonium chloride, acetonitrile | ~57.5 | Formation of 2,4-dichloro-3-nitropyridine |

| 2 | Selective hydrolysis | Sodium acetate, DMF, 120–125°C, 2 h | ~50 | Conversion to 2-chloro-3-nitropyridin-4-ol |

| 3 | Nucleophilic aromatic substitution | 4-chloro-3,5-dimethylphenol, base (NaHCO3 or NaH), 1,4-dioxane or DMF, 80–100°C, several hours | 50–70 | Formation of this compound |

| 4 | Catalytic reduction (optional) | Rh catalyst, hydrazine monohydrate, THF | Variable | For related intermediates and derivatives |

Research Findings and Industrial Considerations

- The described synthetic routes emphasize the use of stable and cost-effective reagents such as phosphorus oxychloride and sodium acetate, which are industrially favorable.

- The multi-step process allows for selective functionalization, minimizing by-products.

- Reaction monitoring by TLC and purification by silica gel chromatography ensures high purity of the final compound.

- The methods show moderate to good yields, which can be optimized further by adjusting reaction times, temperatures, and reagent equivalents.

- The use of phase transfer catalysts improves chlorination efficiency.

- Safety considerations include handling of chlorinating agents and nitrating mixtures under controlled temperatures to avoid decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Major Products Formed

Amino Derivatives: From the reduction of the nitro group.

Substituted Phenoxypyridines: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of nitropyridine compounds exhibit antimicrobial properties. For instance, compounds similar to 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine have shown activity against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted that certain nitropyridine derivatives demonstrated significant inhibition against ESKAPE pathogens, which are notorious for their resistance to treatment .

Case Study: Antimicrobial Screening

In a comparative study of various nitropyridine derivatives, this compound was evaluated for its efficacy against a panel of drug-resistant bacteria. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, while showing limited efficacy against Gram-negative strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Substituted pyridine compounds have been documented to inhibit pro-inflammatory cytokines (e.g., IL-1, IL-6), suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

Pyridine derivatives have been explored as potential agrochemicals due to their ability to disrupt pest metabolism. The chlorinated phenoxy group in this compound may enhance its effectiveness as an herbicide or insecticide by targeting specific biochemical pathways in pests .

Case Study: Herbicidal Activity

A study examining the herbicidal properties of phenoxy-pyridine compounds found that certain derivatives exhibited selective toxicity towards weeds while sparing crop species. This selectivity is crucial for developing environmentally friendly herbicides that minimize damage to non-target plants .

Material Science

Electrochemical Applications

The compound's electrochemical properties have made it a candidate for advanced battery technologies. Research into the redox behavior of nitropyridine derivatives indicates their potential use in energy storage systems due to their favorable electron transfer characteristics .

Case Study: Battery Performance

In experimental setups involving lithium-ion batteries, the incorporation of this compound into electrode materials demonstrated improved charge-discharge cycles and stability compared to conventional materials. This suggests that such compounds could play a pivotal role in enhancing battery efficiency and lifespan .

Data Summary

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, three structurally related compounds are analyzed below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence on Reactivity and Solubility The nitro group in this compound is strongly electron-withdrawing, which may reduce solubility in polar solvents compared to the amine-substituted analog (6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine) . However, direct solubility data for the nitro compound are unavailable. The carboxylic acid in (4-Chloro-3,5-dimethylphenoxy)acetic Acid enhances polarity, enabling moderate solubility in organic solvents (e.g., ethanol, DMSO) but poor aqueous solubility (~0.5 mg/ml in PBS) . This contrasts with the nitro derivative, where the non-ionizable nitro group likely reduces aqueous compatibility.

Biological and Agrochemical Relevance (4-Chloro-3,5-dimethylphenoxy)acetic Acid acts as a synthetic plant growth regulator, promoting hypocotyl elongation in seedlings . Its activity is attributed to structural mimicry of auxin hormones. Compound 602, an acetamide analog, functions as a synthetic auxin agonist, highlighting the importance of the phenoxy-acetamide scaffold in modulating plant hormone pathways . The nitro derivative’s distinct functional groups (ether + nitro) may confer unique receptor-binding properties.

Thermal and Physical Properties 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine exhibits a melting point of 96–98°C , suggesting moderate thermal stability. The nitro derivative’s melting point is unreported, but nitroaromatic compounds typically exhibit higher melting points due to stronger intermolecular interactions.

Synthetic and Commercial Considerations The discontinued status of this compound contrasts with the commercial availability of analogs like (4-Chloro-3,5-dimethylphenoxy)acetic Acid . This may reflect challenges in synthesis, stability, or efficacy.

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Molecular Formula : C₁₃H₁₁ClN₂O₃

- Molecular Weight : 278.69 g/mol

- CAS Number : 246862-63-5

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- The compound has been investigated for its potential antimicrobial effects against various bacterial strains. Studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

-

Antifungal Activity :

- Preliminary studies indicate antifungal properties, showing effectiveness against certain fungal pathogens. This activity is crucial for applications in agriculture and medicine.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation in preclinical models. This property may be beneficial in treating inflammatory diseases.

- Neuroprotective Effects :

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes involved in various metabolic pathways.

- Receptor Modulation : It may influence receptor activity related to neurotransmission and inflammation pathways, contributing to its neuroprotective and anti-inflammatory effects .

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of this compound revealed:

- Tested Strains : Included Staphylococcus aureus and Escherichia coli.

- Results : Demonstrated significant inhibition zones compared to control groups, indicating its potential as an antibacterial agent.

| Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Neuroprotective Mechanism Investigation

Research into the neuroprotective effects showed:

- Model Used : Zebrafish model for epilepsy.

- Findings : The compound improved survival rates and reduced seizure-like behaviors by modulating neurotransmitter levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, and how can reaction yields be optimized?

- Methodology :

- Nucleophilic aromatic substitution (SNAr) : The chloro group at the 4-position of the pyridine ring can be displaced by phenoxide nucleophiles. Use polar aprotic solvents (e.g., DMF, DMSO) with potassium carbonate as a base at 80–120°C. Monitor reaction progress via TLC or HPLC .

- Nitration post-functionalization : Introduce the nitro group after coupling the phenoxy moiety. Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Yield optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates via -NMR and mass spectrometry to ensure purity before proceeding.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical workflow :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time comparison against a reference standard.

- NMR spectroscopy : Key signals include aromatic protons (δ 6.8–8.5 ppm for pyridine and substituted benzene), methyl groups (δ 2.1–2.5 ppm), and nitro group confirmation via -NMR (δ 140–150 ppm for NO-C).

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H].

Q. What are the stability considerations for this compound under different storage conditions?

- Stability profile :

- Thermal stability : Decomposition observed above 150°C (DSC/TGA analysis recommended).

- Light sensitivity : Nitro groups are prone to photodegradation; store in amber vials at –20°C under inert atmosphere.

- Hydrolytic stability : Susceptible to hydrolysis in basic aqueous conditions due to the nitro-pyridine moiety.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

- Computational strategy :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to map electrostatic potential surfaces, identifying electrophilic/nucleophilic sites.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic aromatic substitution or reduction reactions.

- Validate predictions with experimental kinetic studies (e.g., competition experiments between substituents).

Q. How to resolve contradictions in reported spectroscopic data for structurally similar nitropyridine derivatives?

- Case study approach :

- Comparative analysis : Compile -NMR data from multiple sources for analogous compounds (e.g., 3-nitropyridine derivatives) to identify solvent- or concentration-dependent shifts.

- X-ray crystallography : Resolve ambiguities in regiochemistry or conformation by obtaining a single-crystal structure .

- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in hindered substituents (e.g., dimethylphenoxy groups).

Q. What strategies are effective in optimizing catalytic reduction of the nitro group to an amine while preserving the chloro substituent?

- Catalytic system design :

- Selective reduction : Use H/Pd-C in acetic acid at 50°C to reduce nitro to amine while retaining chloro groups. Monitor via in-situ IR for nitro group disappearance (peak ~1520 cm).

- Competing pathways : Avoid alkaline conditions to prevent elimination of chloro substituents.

- Scale-up challenges : Optimize catalyst loading (5–10% Pd) and gas pressure (1–3 atm) to balance efficiency and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.